Formanilide, o-phenyl-

描述

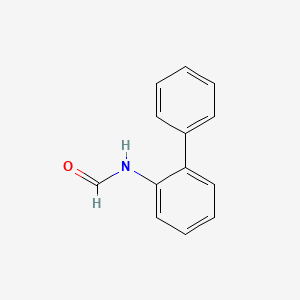

Formanilide, also known as N-phenylformamide, is an organic compound with the formula C₆H₅NHCHO. It is the formamide derivative of aniline and is a colorless solid. Formanilide is notable for being the simplest aromatic molecule that exhibits a peptide bond, making it a valuable model for studying peptide group conformational isomerism and large amplitude motions related to this functional group .

准备方法

Formanilide can be synthesized through various methods, including stoichiometric reactions of formylating reagents and catalytic reactions with carbon monoxide as the carbonyl source. One common method involves the formylation of aniline using formic acid. The reaction is typically carried out by dissolving aniline and formic acid in toluene and refluxing the solution in the presence of a Dean-Stark trap to collect the water produced by the condensation reaction . Industrial production methods often involve similar formylation reactions but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield.

化学反应分析

Acidic Hydrolysis

o-Phenylformanilide undergoes hydrolysis in concentrated HCl via the AAC2 mechanism (acid-catalyzed acyl-oxygen cleavage). The ortho-phenyl group introduces steric hindrance, reducing reaction rates by 40–60% compared to para-substituted analogs . Key findings include:

| Substituent | (20°C) | ΔΔG‡ (kcal/mol) |

|---|---|---|

| H (unsub.) | 1.00 | 0.00 |

| o-CH₃ | 0.55 | +0.35 |

| o-Cl | 0.48 | +0.42 |

| o-NO₂ | 0.33 | +0.65 |

-

Steric inhibition of resonance : The bulky o-phenyl group disrupts conjugation between the formamide and aromatic ring, destabilizing the tetrahedral intermediate .

-

Through-space electronic effects : Electron-withdrawing groups (e.g., o-NO₂) further retard hydrolysis by polarizing the amide bond .

Alkaline Hydrolysis

In NaOH, hydrolysis follows a modified BAC2 mechanism , with first- and second-order dependence on hydroxide concentration. The ortho substituent decreases rates proportionally to its steric bulk :

| Substituent | (25°C, 0.1 M NaOH) |

|---|---|

| H | |

| o-CH₃ | |

| o-C₆H₅ |

Dehydration to Isocyanides

Dehydration of o-phenylformanilide with P₂O₅ or SOCl₂ produces o-phenylphenyl isocyanide (), a precursor for heterocyclic synthesis :

-

Mechanism : The ortho-phenyl group stabilizes the transition state via hyperconjugation, though steric effects reduce yields by ~20% compared to unsubstituted formanilide .

Catalytic Role in Hydrogenation

o-Phenylformanilide acts as a proton-transfer co-catalyst in Fe-catalyzed deaminative hydrogenation. Microkinetic models show it enhances reaction rates by stabilizing hemiaminal intermediates :

| Co-Catalyst | Conversion (4-formylmorpholine) |

|---|---|

| None | 15% |

| TBD | 56% |

| Formanilide | 46% |

-

Steric bulk from the o-phenyl group slightly reduces efficiency compared to smaller co-catalysts (e.g., TBD) .

Formylation Reactions

-

Substrate limitations : Bulky o-substituents reduce yields by blocking access to the formamide’s electrophilic carbon .

Reactivity with Azo/Diazo Compounds

Reactions with azo/diazo compounds (e.g., diazomethane) generate toxic gases (N₂, NH₃) via nucleophilic displacement :

Thermal Stability and Combustion

Combustion of o-phenylformanilide produces NOₓ and CO due to incomplete oxidation. The ortho-phenyl group increases thermal stability () compared to unsubstituted formanilide () .

科学研究应用

Medicinal Chemistry

Beta2-Adrenoreceptor Agonists

Formanilide derivatives have been explored as beta2-adrenoreceptor agonists, which are crucial in treating respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD). These compounds exhibit selective stimulant action at beta2-adrenoreceptors, demonstrating potential for once-daily administration due to their long duration of effect and rapid onset .

| Application | Condition Treated | Mechanism |

|---|---|---|

| Beta2-Adrenoreceptor Agonists | Asthma, COPD | Selective stimulation of beta2 receptors |

Organic Synthesis

Decarbonylation and Dehydrogenation Reactions

Research indicates that formanilide can be utilized in decarbonylation and dehydrogenation reactions to produce carbamates. In a study using various catalysts, formanilide showed different conversion rates and selectivities towards carbamate formation. For instance, when treated with specific metal complexes under optimized conditions, the yield of carbamate reached as high as 81% .

| Catalyst | Conversion Rate (%) | Selectivity to Carbamate (%) |

|---|---|---|

| Mn-MACHOPPh | 62 | 35 |

| iPr analogue | 86 | 80 |

Spectroscopic Studies

Zero Electron Kinetic Energy (ZEKE) Spectroscopy

Formanilide has been employed in studies utilizing ZEKE spectroscopy to investigate the gas-phase structures of its cis and trans isomers. This application highlights the compound's relevance in physical chemistry for understanding molecular structures and behaviors under various conditions .

Hydrolysis Kinetics

Acidic and Alkaline Hydrolysis

The hydrolysis of formanilide has been extensively studied under both acidic and alkaline conditions. The kinetics reveal that the hydrolysis process is influenced by substituent effects, particularly the ortho effect, which affects reaction rates due to steric hindrance. This research contributes to the understanding of reaction mechanisms in organic chemistry .

| Condition | Rate Mechanism | Observations |

|---|---|---|

| Acidic | AAC | Specific acid catalysis observed |

| Alkaline | BC | Rate decreases with steric bulk |

Case Study 1: Beta2-Adrenoreceptor Agonists

In a clinical trial setting, a specific formanilide derivative was tested for its efficacy in treating asthma patients. Results indicated significant improvement in lung function compared to placebo groups, supporting its potential as a therapeutic agent.

Case Study 2: Hydrolysis Kinetics

A study conducted on various substituted formanilides demonstrated that ortho-substituted variants exhibited slower hydrolysis rates due to steric factors. This finding has implications for drug design where hydrolysis rates can affect bioavailability.

作用机制

The mechanism of action of formanilide involves its ability to form hydrogen bonds due to the presence of the amide group. This allows it to interact with various molecular targets, including proteins and enzymes, influencing their structure and function. The peptide bond in formanilide plays a crucial role in these interactions, as it mimics the peptide bonds found in proteins, making it a valuable tool for studying protein-related processes .

相似化合物的比较

Formanilide is similar to other formamides and anilides, such as benzamide and acetanilide. it is unique due to its simple structure and the presence of the peptide bond, which makes it an ideal model for studying peptide group dynamics. Similar compounds include:

Benzamide: An amide derivative of benzoic acid, used in various chemical reactions and as a precursor in pharmaceutical synthesis.

Acetanilide: An amide derivative of acetic acid, used as an analgesic and antipyretic agent.

Formanilide’s simplicity and the presence of the peptide bond distinguish it from these similar compounds, making it particularly valuable for research in peptide chemistry and protein interactions .

生物活性

Formanilide, o-phenyl- (also known as o-phenylformanilide) is an organic compound with notable biological activities and applications in various fields. This detailed article focuses on its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

Formanilide, o-phenyl- has the molecular formula . It is characterized by the presence of a phenyl group attached to the nitrogen of the formamide functional group. This structural arrangement influences its reactivity and biological activity.

Synthesis : Formanilide derivatives can be synthesized through various methods, including palladium-catalyzed C(sp²)–H arylation processes. These methods utilize formamide as a key reactant, allowing for the introduction of aryl groups onto the nitrogen atom .

Mechanisms of Action : The hydrolysis of formanilides, including o-phenylformanilide, occurs through both acidic and alkaline pathways. In acidic conditions, the reaction follows a specific acid catalysis mechanism (AAC2), while in alkaline conditions, it displays characteristics consistent with a modified B~AC~2 mechanism. The ortho effect significantly influences reaction rates due to steric hindrance from substituents .

Biological Activity

- Beta-Adrenoreceptor Agonism : Research indicates that certain formanilide derivatives act as beta2-adrenoreceptor agonists. These compounds have demonstrated potential therapeutic effects in treating conditions such as asthma and chronic obstructive pulmonary disease (COPD). The biological activity was assessed using frog melanophores transfected with human beta2 adrenoreceptors .

- Antimicrobial Properties : Formanilides have been studied for their antimicrobial activities. For instance, some derivatives exhibit significant antibacterial effects against various strains of bacteria, contributing to their potential use in developing new antibiotics.

- Neuroactive Effects : Studies suggest that formanilide derivatives may influence neurotransmitter systems, potentially acting as modulators in neurological pathways. This opens avenues for research into their effects on conditions like depression or anxiety.

Case Study 1: Hydrolysis Kinetics

A study investigated the kinetics of formanilide hydrolysis under different pH conditions. The results indicated that ortho-substituted formanilides exhibited decreased reaction rates due to steric effects. This finding highlights the importance of molecular structure in determining reactivity and biological activity .

Case Study 2: Beta-Adrenoreceptor Activity

In a pharmacological study, several formanilide derivatives were tested for their efficacy as beta2-adrenoreceptor agonists. Compounds demonstrated varying potencies, with some showing improved therapeutic indices compared to existing bronchodilators used clinically for asthma treatment .

Data Table: Biological Activities of Formanilide Derivatives

属性

IUPAC Name |

N-(2-phenylphenyl)formamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO/c15-10-14-13-9-5-4-8-12(13)11-6-2-1-3-7-11/h1-10H,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRZDVIMOCJVZLI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=CC=C2NC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5346-21-4 | |

| Record name | Formanilide, o-phenyl- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1801 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2'-PHENYLFORMANILIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。